molecular formula C26H30N2OS B2367324 3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223916-74-2

3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2367324
CAS No.: 1223916-74-2
M. Wt: 418.6
InChI Key: MFWUTVULOMLQEP-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butylphenyl and methylbenzoyl groups. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

    Addition: Addition reactions can occur at the double bond present in the spirocyclic structure, leading to the formation of addition products.

Scientific Research Applications

3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can be compared with other spirocyclic compounds, such as spirooxindoles and spirotetrahydroquinolines. These compounds share a similar spirocyclic core but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific combination of tert-butylphenyl and methylbenzoyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2OS/c1-18-8-10-20(11-9-18)23(29)28-24(30)22(27-26(28)16-6-5-7-17-26)19-12-14-21(15-13-19)25(2,3)4/h8-15H,5-7,16-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWUTVULOMLQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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